
Pomalidomide-PEG2-COOH
Overview
Description
Pomalidomide-PEG2-COOH (CAS: 2140807-17-4) is a heterobifunctional molecule designed for PROteolysis-TArgeting Chimera (PROTAC) applications. It consists of three key components:
- Pomalidomide: A cereblon (CRBN)-binding immunomodulatory drug (IMiD) that recruits the E3 ubiquitin ligase complex .
- PEG2 linker: A two-unit polyethylene glycol spacer enhancing solubility and modulating steric flexibility .
- Terminal carboxylic acid (-COOH): Enables conjugation with target protein ligands via amide or ester bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pomalidomide-PEG2-COOH is synthesized through a series of chemical reactions involving the conjugation of Pomalidomide with a PEGylated linker. The process typically involves the following steps:
Activation of Pomalidomide: Pomalidomide is activated by reacting it with a suitable reagent to introduce a reactive group.
PEGylation: The activated Pomalidomide is then reacted with a PEGylated linker to form the Pomalidomide-PEG2 intermediate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-PEG2-COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products: The major products formed from these reactions include amide derivatives and oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry
Pomalidomide-PEG2-COOH serves as a crucial building block in the synthesis of complex molecules:
- Click Chemistry : The carboxylic acid group can react with amines to form stable linkages, facilitating the synthesis of diverse compounds.
Biology
The compound is instrumental in studying protein-protein interactions and targeted protein degradation:
- Development of PROTACs : It is used in creating dual-ligand PROTACs that enhance target protein degradation efficiency significantly compared to single-ligand counterparts, demonstrating up to tenfold increases in degradation rates .
Medicine
This compound is being explored for its therapeutic potential:
- Drug Discovery : The compound is investigated for developing novel therapeutics targeting various cancers and other diseases through its ability to selectively degrade disease-related proteins.
Industry
In industrial applications, this compound is utilized for:
- Material Development : It aids in creating specialized reagents and materials aimed at biochemical research and targeted protein degradation technologies.
Case Study 1: Enhanced Protein Degradation
In recent studies, dual-ligand PROTACs incorporating Pomalidomide have shown superior efficacy in degrading BRD proteins compared to single-ligand constructs. For instance, experiments conducted on HEK293 cells indicated that dual-ligand PROTACs achieved significantly higher potency across various concentrations, underscoring their potential in therapeutic applications .
Case Study 2: Drug Development
Research has demonstrated that Pomalidomide derivatives like this compound can lead to improved efficacy and reduced toxicity profiles when compared to traditional therapies such as lenalidomide and thalidomide. This highlights the compound's promise in developing safer cancer treatments.
Mechanism of Action
Pomalidomide-PEG2-COOH exerts its effects through the recruitment of Cereblon, a protein that plays a key role in the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein and Cereblon, leading to the ubiquitination and subsequent degradation of the target protein. This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins .
Comparison with Similar Compounds
Key Properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₃N₃O₈ | |
Molecular Weight | 433.41 g/mol | |
Solubility | 50 mg/mL in DMSO (25°C) | |
Storage Conditions | 4°C, dry, sealed |
This compound is pivotal in PROTAC synthesis, where it bridges cereblon and a target protein ligand, enabling ubiquitination and proteasomal degradation of disease-associated proteins .
Comparative Analysis with Structural Analogs
Variation in PEG Chain Length
The number of PEG units critically influences solubility, linker flexibility, and steric hindrance. Below is a comparison of Pomalidomide-PEGn-COOH derivatives:
Key Findings :
- Longer PEG chains (e.g., PEG4) enhance hydrophilicity and are preferred for nanoparticle-based delivery systems .
- PEG2 offers optimal balance between solubility and minimal steric interference in PROTAC designs .
Ligand Substitution: Thalidomide vs. Pomalidomide
Replacing pomalidomide with thalidomide alters cereblon-binding affinity and degradation efficiency:
Key Findings :
- Pomalidomide derivatives exhibit superior cereblon-binding due to optimized IMiD pharmacophores .
- Thalidomide-based analogs are less stable in physiological conditions but useful for cost-sensitive studies .
Functional Group Modifications
Terminal functional groups dictate conjugation efficiency and target selectivity:
Key Findings :
Biological Activity
Pomalidomide-PEG2-COOH is a synthetic compound that serves as a crucial component in the development of PROTACs (Proteolysis Targeting Chimeras). This compound integrates the immunomodulatory drug pomalidomide with a polyethylene glycol (PEG) linker, enhancing its ability to target specific proteins for degradation. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in cancer treatment, and research findings.
Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of 433.41 g/mol. The compound features a cereblon ligand derived from pomalidomide, which is critical for recruiting E3 ligases involved in protein degradation pathways. The PEG linker enhances solubility and bioavailability, making it suitable for therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C20H23N3O8 |
Molecular Weight | 433.41 g/mol |
CAS Number | 2140807-17-4 |
Purity | ≥95% |
This compound operates primarily through the following mechanisms:
- E3 Ligase Recruitment : The cereblon ligand recruits E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins.
- PROTAC Technology : By linking a target protein to an E3 ligase via the PEG linker, this compound forms a ternary complex that promotes the degradation of specific oncoproteins implicated in cancer progression.
Efficacy in Cancer Treatment
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that dual-ligand PROTACs incorporating Pomalidomide significantly enhance degradation efficiency compared to single-ligand counterparts.
Case Studies
- Dual-Ligand PROTACs : A study reported that dual-ligand PROTACs achieved up to a tenfold increase in degradation efficiency and a hundredfold increase in cytotoxicity in vitro across multiple cancer cell lines (e.g., HEK293 cells) compared to traditional single-ligand PROTACs .
- BRD Protein Degradation : In experiments involving BRD proteins (BRD2, BRD3, BRD4), Pomalidomide-based PROTACs demonstrated superior activity, effectively degrading these proteins at lower concentrations than their single-ligand analogues .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Increased Potency : Dual-ligand constructs utilizing Pomalidomide showed approximately one order of magnitude higher potency for BRD protein degradation than single-ligand constructs .
- Tumor Growth Reduction : In vivo studies using xenograft models demonstrated that treatment with Pomalidomide-based PROTACs resulted in significant tumor growth reduction, indicating their potential as effective therapeutic agents against malignancies .
Q & A
Basic Research Questions
Q. What is the structural and functional significance of Pomalidomide-PEG2-COOH in PROTAC design?
this compound consists of three key components:
- Pomalidomide : Binds to cereblon (CRBN), an E3 ubiquitin ligase, enabling targeted protein degradation .
- PEG2 linker : Enhances solubility and flexibility, optimizing spatial alignment between the E3 ligase and target protein .
- Carboxylic acid (-COOH) : Facilitates covalent conjugation to target protein ligands via amine-reactive chemistry . This compound serves as a foundational building block for PROTACs, leveraging the ubiquitin-proteasome system for protein degradation .
Q. How should researchers design experiments to evaluate PROTACs synthesized using this compound?
Key methodological steps include:
- Target protein selection : Validate target binding using biophysical assays (e.g., SPR, ITC) .
- Linker optimization : Test PEG2 against longer PEG chains (e.g., PEG3, PEG4) to assess degradation efficiency .
- Cellular assays : Measure target protein degradation via Western blot or immunofluorescence, with controls (e.g., proteasome inhibitors) .
- Dose-response studies : Establish DC50 (degradation concentration) and assess off-target effects using RNA-seq or proteomics .
Advanced Research Questions
Q. How can researchers address contradictory data in PROTAC efficacy studies involving this compound?
Contradictions may arise from:
- Linker length variability : Longer PEG chains (e.g., PEG4) may improve solubility but reduce cellular permeability . Validate using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to detect aggregation .
- Cell-type specificity : Differences in E3 ligase expression (e.g., CRBN levels) require quantification via qPCR or flow cytometry .
- Orthogonal validation : Use CRISPR knockouts of CRBN or target proteins to confirm mechanism-specific degradation .
Q. What methodologies optimize the synthesis and purification of this compound conjugates?
- Automated synthesis : Platforms like SYNPLE-SC002 improve reproducibility for PROTAC assembly .
- Purification : Employ reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and characterize via LC-MS or MALDI-TOF .
- Purity validation : Certificates of Analysis (COA) should confirm ≥95% purity using dual methods (e.g., NMR and HPLC) .
Q. How do structural modifications of this compound impact PROTAC activity?
- PEG length : PEG2 balances solubility and steric hindrance, while PEG4 increases hydrophilicity but may reduce membrane permeability .
- Alternative functional groups : Replacing -COOH with -NH2 (e.g., Pomalidomide-PEG3-C2-NH2) enables click chemistry conjugation but requires pH optimization for stability .
- Linker rigidity : Compare flexible PEG linkers with rigid aromatic spacers using molecular dynamics simulations to predict ternary complex formation .
Q. What frameworks guide hypothesis formulation for PROTAC studies using this compound?
Apply the FINER criteria :
- Feasible : Ensure access to CRBN-expressing cell lines and validated target ligands .
- Novel : Explore understudied targets (e.g., non-kinase proteins) or tissue-specific delivery .
- Relevant : Align with unmet therapeutic needs (e.g., drug-resistant cancers) .
- Ethical : Use primary human cells under IRB-approved protocols .
Q. Methodological Best Practices
Q. How should researchers document methodologies for PROTAC studies in publications?
- Materials : Specify batch numbers, purity, and storage conditions (e.g., 2–8°C for this compound) .
- Synthesis protocols : Detail conjugation ratios (e.g., 1:1.2 molar ratio for EDC/NHS reactions) and reaction times .
- Analytical data : Include representative NMR spectra (e.g., δ 7.8 ppm for amide protons) and MS data .
- Reproducibility : Provide step-by-step supplemental protocols for critical steps (e.g., PROTAC purification) .
Q. What statistical approaches are recommended for analyzing PROTAC degradation kinetics?
Properties
IUPAC Name |
3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKISJPXMSOQWER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.